4-(Allyloxy)-3,5-dichlorobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-(Allyloxy)-3,5-dichlorobenzoic acid often involves catalytic processes or specific reactions that enable the introduction of functional groups. For instance, the use of catalysts like 4,5,6,7-Tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol has been shown to be effective for the amide condensation of sterically demanding carboxylic acids (Maki, Ishihara, & Yamamoto, 2006).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their reactivity and interactions. X-ray diffraction techniques often elucidate the arrangement of atoms within a molecule, revealing how functional groups are oriented and potentially affect the molecule's reactivity and properties.
Chemical Reactions and Properties
Chemical reactions involving 4-(Allyloxy)-3,5-dichlorobenzoic acid may include halogenation, nucleophilic substitution, and cyclization reactions. The presence of dichloro groups and an allyloxy group in its structure makes it a versatile intermediate for synthesizing various organic compounds. For example, the photodecomposition of chlorobenzoic acids can lead to the formation of hydroxybenzoic acids and benzoic acid itself, highlighting the reactivity of chloro groups under specific conditions (Crosby & Leitis, 1969).
Scientific Research Applications
Synthesis and Chemical Properties
- 4-(Allyloxy)-3,5-dichlorobenzoic acid has been studied in the context of chemical synthesis and the exploration of its chemical properties. For instance, research has delved into the chlorination processes of related compounds, such as 4-aminobenzoic acid and its derivatives, to produce compounds like 4-amino-3,5-dichlorobenzoic acid (C. Stelt & W. Nauta, 2010). Additionally, studies have focused on the synthesis of complex polymers using initiators that contain allyloxy functional groups, which indicates the relevance of such compounds in polymer chemistry (P. Sane et al., 2013).
Applications in Polymer Science
- The allyloxy group in 4-(Allyloxy)-3,5-dichlorobenzoic acid finds applications in the synthesis of polymers. For example, research has been conducted on the synthesis of heterobifunctionalized poly(e-caprolactones) and poly(methyl methacrylate)s using initiators with allyloxy and other functional groups, showcasing the compound's utility in developing new polymer materials (P. Sane et al., 2011).
Spectroscopic and Microbiological Studies
- Spectroscopic analyses, such as FT-IR, FT-Raman, and UV studies, have been conducted on compounds related to 4-(Allyloxy)-3,5-dichlorobenzoic acid. These studies provide insights into the electronic structure and properties of such compounds. Additionally, their antimicrobial activities against bacteria and yeast have been investigated, suggesting potential applications in microbiology (M. Kalinowska et al., 2008).
Drug Synthesis and Pharmacological Research
- Compounds derived from 3,5-dichlorobenzoic acid, a closely related compound to 4-(Allyloxy)-3,5-dichlorobenzoic acid, have been synthesized for potential applications in pharmacology. For instance, the synthesis of L-651582, an antiproliferative agent, from 3,5-dichlorobenzoic acid highlights the relevance of these compounds in drug development (W. Xiao, 2006).
Corrosion Inhibition
- Research has also explored the use of compounds related to 4-(Allyloxy)-3,5-dichlorobenzoic acid in corrosion inhibition. Studies on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, for example, demonstrate the potential application of such compounds in protecting metals from corrosive environments (F. Bentiss et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,5-dichloro-4-prop-2-enoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O3/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h2,4-5H,1,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLVKVUKUULKAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194522 | |
Record name | Benzoic acid, 4-(allyloxy)-3,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Allyloxy)-3,5-dichlorobenzoic acid | |
CAS RN |
41727-45-1 | |
Record name | Benzoic acid, 4-(allyloxy)-3,5-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041727451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-(allyloxy)-3,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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